molecular formula C5H8N4O B15263204 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B15263204
M. Wt: 140.14 g/mol
InChI Key: OQQHHOHIHHZCLI-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the cycloaddition reaction known as “click chemistry.” This method employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in an aqueous medium .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry: In organic synthesis, 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor, particularly in the context of diseases such as cancer and Alzheimer’s disease. Its triazole ring can mimic the structure of natural substrates, allowing it to bind effectively to enzyme active sites .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This compound can interfere with key biological pathways, such as signal transduction and metabolic processes, thereby exerting its effects .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-amino-1-(1-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C5H8N4O/c1-9-3-4(7-8-9)5(10)2-6/h3H,2,6H2,1H3

InChI Key

OQQHHOHIHHZCLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)CN

Origin of Product

United States

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